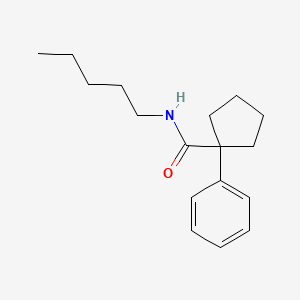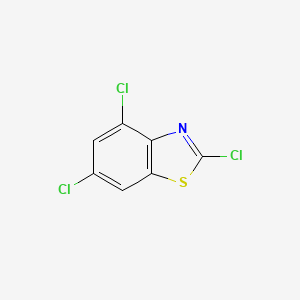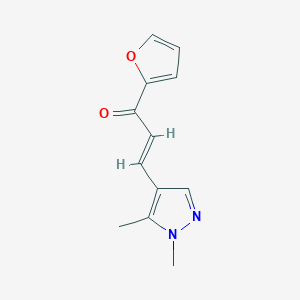
(E)-3-(1,5-dimethylpyrazol-4-yl)-1-(furan-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(1,5-dimethylpyrazol-4-yl)-1-(furan-2-yl)prop-2-en-1-one, also known as DFP, is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse range of applications. This compound has been extensively studied for its potential use in various fields, including medicinal chemistry, biochemistry, and material science.
Scientific Research Applications
Catalytic Synthesis and Antioxidant Potential
A study by Prabakaran et al. (2021) focused on synthesizing a series of chalcone derivatives, including compounds related to (E)-3-(1,5-dimethylpyrazol-4-yl)-1-(furan-2-yl)prop-2-en-1-one, for their antioxidant properties. Using TiO2-ZnS as a catalyst, these derivatives demonstrated significant in vitro antioxidant activity, validated by molecular docking, ADMET, QSAR, and bioactivity studies. The findings suggest these compounds' potential as antioxidants, supported by interactions with protein tyrosine kinase amino acid residues (Prabakaran, S. Manivarman, & M. Bharanidharan, 2021).
Computational Study on Pyrrole Derivatives
Singh et al. (2014) synthesized a pyrrole chalcone derivative related to this compound, exploring its properties through quantum chemical calculations. The study highlighted the compound's molecular interactions, indicating its potential for forming dimers with significant binding energy. This research adds to the understanding of such compounds' structural and electronic characteristics (Singh, R. N., Poonam Rawat, & S. Sahu, 2014).
Synthesis and Antibacterial Activity
Ashok et al. (2012) synthesized E-(1)-(6-benzoyl-3,5-dimethylfuro[3′,2′:4,5]benzo[b]furan-2-yl)-3-(aryl)-2-propen-1-ones via Claisen–Schmidt reaction under solvent-free conditions, demonstrating their antibacterial efficacy. Although not the exact compound, this research shows the antibacterial potential of related furan and pyrazole derivatives, suggesting avenues for further investigation into their biological activities (Ashok, D., K. Sudershan, & M. Khalilullah, 2012).
properties
IUPAC Name |
(E)-3-(1,5-dimethylpyrazol-4-yl)-1-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-10(8-13-14(9)2)5-6-11(15)12-4-3-7-16-12/h3-8H,1-2H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPCSTHWXJLCBM-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C=CC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C/C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

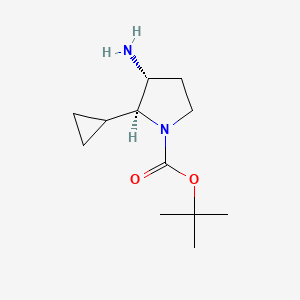

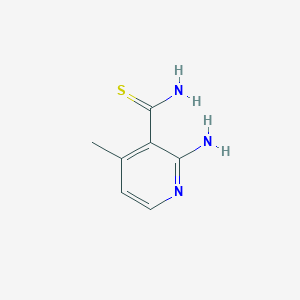
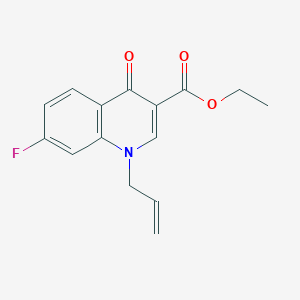
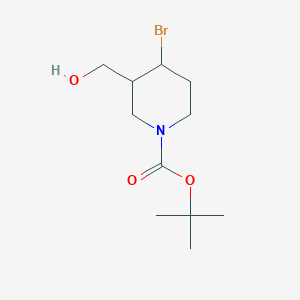
![Ethyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2825293.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2825294.png)

![Methyl 2-[(1-cyclopentyl-3-methylpyrazol-4-yl)amino]acetate](/img/structure/B2825298.png)
![1-(4-chlorobenzyl)-3-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
phenyl]methyl})amine](/img/structure/B2825303.png)
![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2825304.png)
